N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazin-5-one core substituted with a 2-acetamido-5-methylphenyl group at position 6 and a sulfanyl-linked acetamide moiety at position 3. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs—such as the triazinone ring and sulfanyl bridge—suggest similarities to bioactive acetamide derivatives reported in recent studies .
Properties
Molecular Formula |
C20H18ClN5O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H18ClN5O3S/c1-11-6-7-16(22-12(2)27)15(8-11)18-19(29)24-20(26-25-18)30-10-17(28)23-14-5-3-4-13(21)9-14/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
YARQMPOQTXSJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Chemistry: Investigating reactivity, designing new derivatives, and exploring novel reactions.
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- The sulfanyl bridge is a shared feature with anti-exudative triazole derivatives, suggesting possible anti-inflammatory applications .
- Chlorophenyl substituents are common in antimicrobial and anti-inflammatory agents, as seen in and .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structurally analogous compounds exhibit diverse activities:
- Anti-exudative effects : Triazole-sulfanyl acetamides (e.g., ) showed significant activity at 10 mg/kg, comparable to diclofenac sodium .
- Computational insights : N-Chlorophenyl acetamides () displayed favorable HOMO-LUMO gaps (~4.5 eV), indicating stability and reactivity suitable for drug design .
Computational and Crystallographic Studies
- SHELX software () remains critical for refining crystal structures of complex heterocycles, ensuring accuracy in structural reporting .
Biological Activity
N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide is a complex organic compound that presents potential biological activities due to its unique structural features. This compound includes a triazinyl sulfanyl group and an acetamido moiety, which may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O3S |
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-chlorophenyl)acetamide |
| InChI | InChI=1S/C21H18ClN5O3S/c1-11-... |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Case Studies and Research Findings
- Antibacterial Activity : Research has indicated that Mannich bases exhibit significant antibacterial properties. Given that this compound shares a structural motif with these compounds, it may also demonstrate similar antibacterial effects .
- Cytotoxicity Studies : Compounds containing triazinyl groups have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that modifications in the structure can lead to enhanced cytotoxicity against specific cancer cells .
- Molecular Docking Studies : Computational studies using molecular docking techniques can provide insights into the binding affinity of this compound towards specific biological targets. Such studies are essential for predicting the biological activity and guiding further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
